3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide
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Overview
Description
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridazine core. This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The resulting intermediate is then further reacted with isopropyl alcohol to introduce the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridazines with different functional groups.
Scientific Research Applications
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been studied as a potential c-Met kinase inhibitor, which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole:
6,7,8-Triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one: Another triazolopyridazine derivative with distinct chemical properties.
Uniqueness
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide stands out due to its unique isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C16H18N6O2 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H18N6O2/c1-11(2)24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-12-5-3-4-10-17-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,17,18,23) |
InChI Key |
KEHLQKRYLLNLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=N3)C=C1 |
Origin of Product |
United States |
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